2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid
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Overview
Description
2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid is a chemical compound with the molecular formula C10H9NO8S and a molecular weight of 303.25 g/mol . It is a derivative of benzene with carboxymethyl and sulfamoyl functional groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid typically involves the reaction of benzene-1,4-dicarboxylic acid with a sulfamoylating agent in the presence of a carboxymethylating reagent . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfamoyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include KMnO4 for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxymethyl and sulfamoyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The specific pathways involved depend on the application and the target molecule .
Comparison with Similar Compounds
Similar compounds to 2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid include:
Benzene-1,4-dicarboxylic acid: Lacks the carboxymethyl and sulfamoyl groups, making it less versatile in forming complexes and exhibiting biological activities.
2-[(Carboxymethyl)amino]benzene-1,4-dicarboxylic acid: Similar structure but with an amino group instead of a sulfamoyl group, leading to different chemical and biological properties.
Properties
IUPAC Name |
2-(carboxymethylsulfamoyl)terephthalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO8S/c12-8(13)4-11-20(18,19)7-3-5(9(14)15)1-2-6(7)10(16)17/h1-3,11H,4H2,(H,12,13)(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHXRLLSFITWKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)NCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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